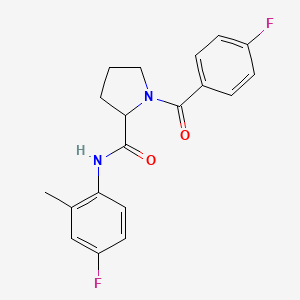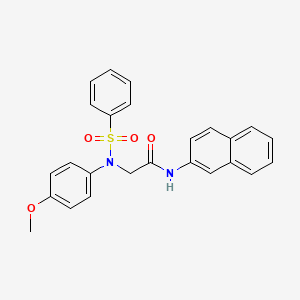
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the class of proline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit neuroprotective properties and can protect neurons from damage caused by oxidative stress. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. This makes this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide acts on the glutamate receptors by binding to the N-methyl-D-aspartate (NMDA) receptor and inhibiting its activity. This leads to a decrease in the influx of calcium ions into the neuron, which can protect the neuron from damage caused by excessive calcium influx. This compound also modulates the activity of other glutamate receptors, such as the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can protect neurons from oxidative stress and excitotoxicity, which are two processes that can lead to neuronal damage. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
实验室实验的优点和局限性
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has several advantages for lab experiments. It is a potent and selective modulator of glutamate receptors, which makes it a useful tool for studying the role of these receptors in synaptic transmission and plasticity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. One area of research is to further elucidate the mechanism of action of this compound on glutamate receptors. This could help to identify potential targets for therapeutic intervention in neurological disorders. Another area of research is to investigate the in vivo effects of this compound in animal models of neurological disorders. This could help to determine the potential therapeutic applications of this compound. Finally, future research could focus on developing water-soluble derivatives of this compound, which could make it easier to administer in lab experiments.
合成方法
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzoyl chloride with 4-fluoro-2-methylphenylalanine to form an intermediate product, which is then reacted with proline to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-11-15(21)8-9-16(12)22-18(24)17-3-2-10-23(17)19(25)13-4-6-14(20)7-5-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVOIGNDLDBAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)
![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)

![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B6011745.png)
![1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B6011787.png)
![1-(3-phenylpropyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6011789.png)
